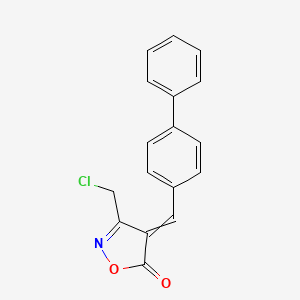

(4E)-4-(biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one

CAS No.:

Cat. No.: VC15751994

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClNO2 |

|---|---|

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | 3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2 |

| Standard InChI Key | PLPYHLURKPXZOF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |

Introduction

(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family. It is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a biphenyl group and a chloromethyl group attached, enhancing its chemical reactivity and potential applications in scientific research .

Synthesis Methods

The synthesis of (4E)-4-(biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves several key steps:

-

Formation of the Isoxazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

-

Introduction of the Biphenyl Group: Utilizes a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

-

Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Chemical Reactions and Interactions

This compound can undergo various chemical reactions:

-

Oxidation: The chloromethyl group can be oxidized to form carboxylic acids or aldehydes.

-

Reduction: Reduction reactions can target the isoxazole ring or the biphenyl group.

-

Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Biological Activity and Applications

The biological activity of (4E)-4-(biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one is attributed to its structural components:

-

Biphenyl Group: Facilitates π-π stacking interactions with biological macromolecules.

-

Chloromethyl Group: Capable of forming covalent bonds with nucleophilic sites on proteins, modulating enzyme and receptor activities.

These interactions suggest potential roles in drug development and material science.

Comparison with Similar Compounds

| Compound | Structural Differences | Applications |

|---|---|---|

| (4E)-4-(Phenylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one | Lacks the biphenyl group | Different reactivity and applications |

| (4E)-4-(Biphenyl-4-ylmethylene)-3-(methyl)isoxazol-5(4H)-one | Replaces chloromethyl with methyl | Reduced reactivity due to absence of chloromethyl group |

Industrial Production and Safety Considerations

Industrial production involves optimizing reaction conditions for high yield and purity, using catalysts, controlled temperatures, and specific solvents. The compound is classified as an irritant, necessitating proper handling and safety precautions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume